4-Propylcyclohexane-1-carbaldehyde

Catalog No.
S3708821
CAS No.
209735-40-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylcyclohexane-1-carbaldehyde

CAS Number

209735-40-0

Product Name

4-Propylcyclohexane-1-carbaldehyde

IUPAC Name

4-propylcyclohexane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3

InChI Key

OZKLOXFZSOVSRA-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C=O

Canonical SMILES

CCCC1CCC(CC1)C=O

Molecular Structure Analysis

4-Propylcyclohexane-1-carbaldehyde consists of a cyclohexane ring with a propyl chain attached at the 4th position and a formyl group (CHO) attached to the first carbon (C1) of the cyclohexane ring []. This structure presents several key features:

  • Cyclohexane Ring: The six-membered carbon ring provides a rigid and relatively stable structure.
  • Propyl Chain: The three-carbon chain adds flexibility and increases the molecule's size and hydrophobicity (water-repelling nature).
  • Formyl Group: The formyl group is the functional group responsible for the aldehyde character. It is highly reactive and can participate in various condensation reactions.

Chemical Reactions Analysis

  • Aldol Condensation: This reaction involves the self-condensation of two aldehyde molecules to form a β-hydroxy aldehyde.
RCHO + R'CHO -> RCH(OH)CH=CHR' (where R and R' are alkyl groups)
  • Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules can undergo a disproportionation reaction, yielding one alcohol and one carboxylic acid.
2RCHO + KOH -> RCH2OH + RCOOK (where R is an alkyl group)
  • Oxidation: Aldehydes can be oxidized to carboxylic acids using various oxidizing agents like chromic acid (CrO3).
RCHO -> RCOOH (where R is an alkyl group)
  • Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4).
RCHO + NaBH4 -> RCH2OH (where R is an alkyl group)

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on the presence of a hydrophobic hydrocarbon chain and a polar functional group.
  • Melting Point and Boiling Point: Expected to be moderate, with the boiling point higher than the melting point due to the presence of the formyl group.
  • Solubility: Likely slightly soluble in water due to the polar formyl group but more soluble in organic solvents like dichloromethane or chloroform due to the hydrocarbon chain.
  • Stability: The cyclohexane ring and the formyl group are generally stable functional groups. However, the aldehyde is susceptible to oxidation under certain conditions.

Currently, there is no documented information regarding a specific mechanism of action for 4-propylcyclohexane-1-carbaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with it.
  • Aldehydes can be flammable; handle them away from heat sources and open flames.
  • Dispose of the compound according to local regulations for hazardous waste.
  • Organic synthesis

    The aldehyde functional group (C=O) in PCHCA makes it a reactive molecule that can be used as a building block in the synthesis of more complex organic molecules. Researchers might explore PCHCA as a starting material for the preparation of pharmaceuticals, fragrances, or other functional materials [1].

  • Cyclohexane derivatives

    PCHCA is a derivative of cyclohexane, a common cyclic hydrocarbon. Studying how PCHCA interacts with other molecules or undergoes reactions can provide insights into the general reactivity of cyclohexane derivatives, which are relevant in various fields like polymer chemistry and materials science.

  • Bioorganic chemistry

    The cyclohexane ring and the aldehyde group in PCHCA offer some structural similarity to certain biological molecules. Researchers might investigate how PCHCA interacts with biological systems, such as enzymes or receptors. This could be helpful in understanding fundamental biological processes or even lead to the development of new drugs [].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-20

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